Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc
Overview
Description
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is an organo-metallic compound . It is also known as metalorganic, organo-inorganic, and metallo-organic compounds . It has been used in non-aqueous solubility applications such as recent solar energy and water treatment applications .
Synthesis Analysis
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc can be synthesized from N,N,N’,N’-Tetramethylethylenediamine and Zinc chloride .Molecular Structure Analysis
The crystal structure of dichloro-(N,N,N′,N′-tetramethylethylenediamine)zinc (II), C6H16Cl2N2Zn, has been determined . The molecular structure of (TMED)ZnC12 is illustrated in the referenced document .Chemical Reactions Analysis
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is a catalyst in zinc core reactions .Physical And Chemical Properties Analysis
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has a molecular formula of C6H16Cl2N2Zn and a molecular weight of 252.49 . It is a crystal with a melting point of 178°C . It is soluble in methanol .Scientific Research Applications
Crystallography
The crystal structure of Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II) has been elucidated, revealing a distorted tetrahedral geometry around the zinc atom. This study utilized X-ray diffraction techniques to determine the bond lengths and angles, providing foundational insights into the structural aspects of similar zinc complexes (S. Htoon, M. Ladd, 1973).
Organometallic Chemistry
Research into the electronic structures of organozinc compounds, including Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II), has been conducted using UV photoelectron spectroscopy and DFT calculations. These studies aim to understand the metal-ligand bonding nature, which is crucial for the development of zinc-based catalysts and other organometallic applications (M. Barwick et al., 2008).
Coordination Chemistry
The synthesis and crystal structure of Dichloro(ethylenediamine-N,N-di-3-propionato)zinc showcase the complex's coordination environment, which forms a slightly distorted tetrahedral geometry. This research contributes to the understanding of zinc coordination compounds, which have potential applications in catalysis and materials science (N. Tsirul’nikova et al., 2017).
Surface Chemistry and Catalysis
Zinc oxide (ZnO) has been identified as a catalyst for the Friedel-Crafts acylation reaction, demonstrating the utility of zinc compounds in facilitating organic transformations. Such applications highlight the role of zinc-based materials in enhancing the efficiency of chemical processes (M. H. Sarvari, H. Sharghi, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHCCWCYFYMBQX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl[Zn]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421952 | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | |
CAS RN |
28308-00-1 | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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